

Application Note: Spectroscopic Characterization of 1-(2-Fluoroethyl)piperazine Dihydrochloride

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *1-(2-Fluoroethyl)piperazine dihydrochloride*

Cat. No.: B1444584

[Get Quote](#)

Abstract

This application note provides a comprehensive guide to the spectroscopic characterization of **1-(2-Fluoroethyl)piperazine Dihydrochloride** (CAS: 1089279-64-0), a key intermediate in pharmaceutical synthesis. We present detailed, field-proven protocols for structural elucidation and purity confirmation using a multi-technique approach encompassing Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FTIR) Spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) Spectroscopy. The causality behind experimental choices, such as solvent selection for hydrochloride salts and sample handling for hygroscopic materials, is explained. This guide is intended for researchers, analytical scientists, and drug development professionals requiring robust methods for the unambiguous identification and quality control of this compound.

Introduction

1-(2-Fluoroethyl)piperazine Dihydrochloride is a substituted piperazine derivative utilized as a building block in the synthesis of various active pharmaceutical ingredients (APIs). The piperazine moiety is a common scaffold in drug discovery, and precise structural characterization of its derivatives is critical for ensuring the identity, purity, and quality of downstream products.^{[1][2]} The presence of the fluoroethyl group and the dihydrochloride salt

form introduces specific analytical challenges that necessitate a carefully designed characterization strategy.

Compound Details:

- Chemical Name: **1-(2-Fluoroethyl)piperazine Dihydrochloride**
- CAS Number: 1089279-64-0[3]
- Molecular Formula: C₆H₁₅Cl₂FN₂[3]
- Molecular Weight: 205.10 g/mol [3]

The image you are requesting does not exist or is no longer available.

imgur.com

- Structure:

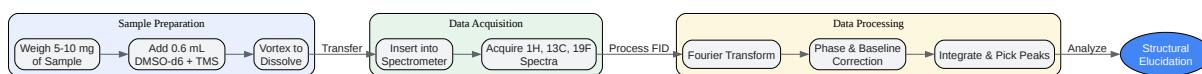
Figure 1: Chemical Structure

This document outlines the application of fundamental spectroscopic techniques to provide a complete analytical profile of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for the unambiguous structural elucidation of organic molecules in solution. For **1-(2-Fluoroethyl)piperazine Dihydrochloride**, both ¹H and ¹³C NMR are essential to confirm the carbon skeleton, proton environments, and the presence of the fluorine substituent.

Expertise & Causality: Solvent Selection


The dihydrochloride salt form of the analyte dictates the choice of NMR solvent. The compound exhibits poor solubility in non-polar solvents like chloroform-d (CDCl₃). Protic solvents like deuterium oxide (D₂O) can be used, but will result in the rapid exchange of the acidic N-H protons with deuterium, rendering them invisible in the ¹H NMR spectrum.[4] To observe all protons, including the crucial N-H signals that confirm the salt structure, deuterated dimethyl

sulfoxide (DMSO-d₆) is the solvent of choice.[4][5] It is an excellent polar aprotic solvent for most hydrochloride salts and slows down the exchange rate of acidic protons.

Experimental Protocol: ¹H and ¹³C NMR

- Sample Preparation: Accurately weigh 5-10 mg of **1-(2-Fluoroethyl)piperazine Dihydrochloride** into a clean, dry NMR tube.
- Solvent Addition: Add approximately 0.6 mL of DMSO-d₆ containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.
- Dissolution: Cap the tube and vortex gently until the sample is fully dissolved. Mild heating may be applied if necessary.
- Instrument Setup: Place the NMR tube in the spectrometer.
- Data Acquisition: Acquire ¹H, ¹³C, and optionally, ¹⁹F NMR spectra at a suitable field strength (e.g., 400 or 500 MHz). Ensure a sufficient number of scans are acquired for good signal-to-noise ratio, particularly for the ¹³C spectrum.

Workflow for NMR Analysis

[Click to download full resolution via product page](#)

Caption: Workflow for NMR sample preparation and analysis.

Predicted Data & Interpretation

The asymmetry of the molecule means all piperazine and ethyl protons are chemically distinct.

Table 1: Predicted ¹H and ¹³C NMR Data (in DMSO-d₆)

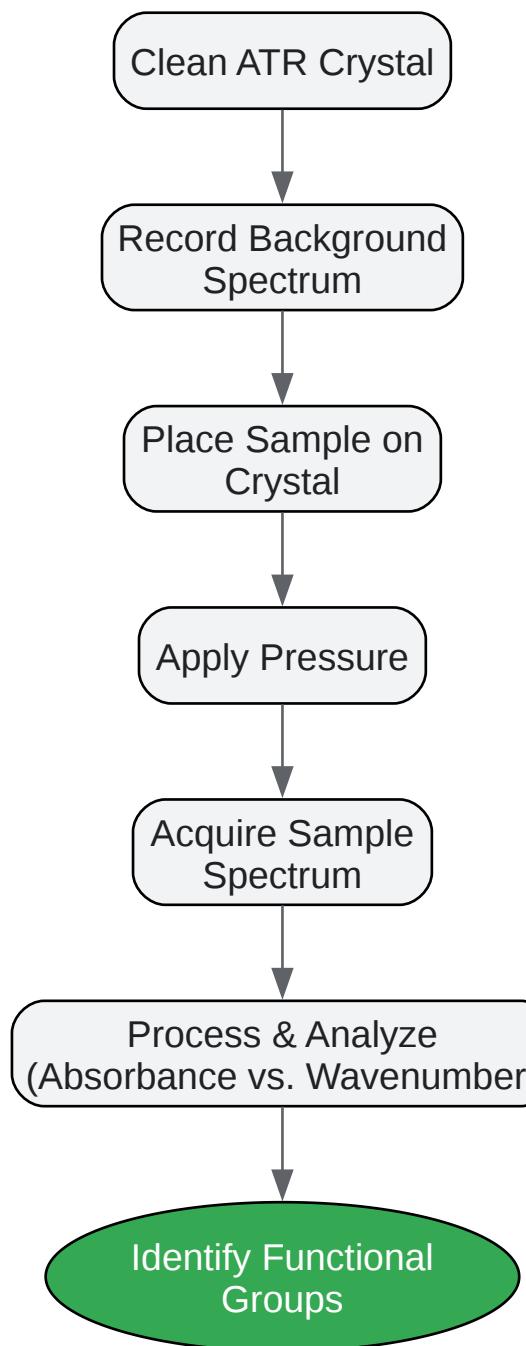
Assignment	^1H Chemical Shift (δ , ppm)	^1H Multiplicity	^{13}C Chemical Shift (δ , ppm)	Notes
-CH ₂ -F	~4.8 - 5.0	dt ($^1\text{JHF} \approx 47$ Hz, $^3\text{JHH} \approx 4$ Hz)	~78 - 80 (d, $^1\text{JCF} \approx 170$ Hz)	The fluorine atom causes significant deshielding and characteristic C-F and H-F coupling.[6]
-N-CH ₂ -CH ₂ -F	~3.6 - 3.8	t ($^3\text{JHH} \approx 4$ Hz)	~55 - 57 (d, $^2\text{JCF} \approx 20$ Hz)	Deshielded by the adjacent nitrogen and fluorine's inductive effect.
Piperazine Ring	~3.2 - 3.5	m	~48 - 50 and ~42 - 44	Two sets of broad multiplets are expected for the four inequivalent methylene groups on the protonated ring. [7]

| N-H₂⁺ | ~9.0 - 11.0 | br s | - | Broad signal due to proton exchange and quadrupolar broadening. Its presence confirms the salt form.[4] |

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and reliable technique for identifying the functional groups present in a molecule. It is particularly useful for confirming the presence of the N-H bonds of the hydrochloride salt and the C-F bond.

Expertise & Causality: Sample Preparation


As a solid hydrochloride salt, **1-(2-Fluoroethyl)piperazine Dihydrochloride** is likely to be hygroscopic. Absorbed atmospheric moisture can lead to a very broad O-H stretching band in the spectrum, potentially obscuring key N-H features.[8]

- KBr Pellet Method: This traditional method requires mixing the sample with dry potassium bromide (KBr) and pressing it into a transparent pellet.[9] It is crucial to use KBr that has been stored in a drying oven and to work quickly to minimize moisture exposure.[10]
- Attenuated Total Reflectance (ATR): ATR is a modern, faster alternative that requires minimal sample preparation.[9] A small amount of the solid powder is simply placed on the ATR crystal and pressure is applied. This method significantly reduces the risk of moisture contamination.

Experimental Protocol: ATR-FTIR

- Background Scan: Ensure the ATR crystal (e.g., diamond or germanium) is clean. Record a background spectrum of the empty crystal to subtract atmospheric H_2O and CO_2 signals.
- Sample Application: Place a small amount of the solid sample (1-2 mg) directly onto the center of the ATR crystal.
- Apply Pressure: Lower the pressure clamp to ensure firm and even contact between the sample and the crystal surface.
- Data Acquisition: Acquire the sample spectrum over the range of 4000-400 cm^{-1} .
- Cleaning: Thoroughly clean the crystal with a suitable solvent (e.g., isopropanol) after analysis.

Workflow for ATR-FTIR Analysis

[Click to download full resolution via product page](#)

Caption: Workflow for ATR-FTIR data acquisition and analysis.

Predicted Data & Interpretation

The FTIR spectrum will provide a characteristic fingerprint for the molecule.

Table 2: Predicted FTIR Absorption Bands

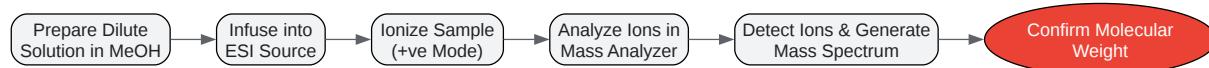
Wavenumber (cm ⁻¹)	Vibration Type	Intensity	Notes
3000 - 2500	N-H Stretch (R ₂ NH ₂ ⁺)	Strong, Broad	A very broad and complex absorption typical of amine hydrochloride salts. [11]
2980 - 2850	C-H Stretch (aliphatic)	Medium	Associated with the CH ₂ groups of the piperazine ring and ethyl chain.
1600 - 1500	N-H Bend	Medium	Asymmetric and symmetric bending of the N-H bonds.
1470 - 1420	C-H Bend (scissoring)	Medium	Methylene group deformations.
1100 - 1000	C-F Stretch	Strong	A very strong and distinct peak characteristic of the carbon-fluorine bond.

| 1150 - 1050 | C-N Stretch | Medium-Strong | Stretching vibrations of the amine C-N bonds. |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule, allowing for the confirmation of its molecular weight and elemental composition.

Expertise & Causality: Ionization Technique


For a polar and pre-charged compound like a hydrochloride salt, Electrospray Ionization (ESI) is the ideal technique.[\[12\]](#)[\[13\]](#) In the ESI source, the compound is sprayed from a solution into the gas phase, and the solvent evaporates to yield gas-phase ions. For this molecule, analysis

in positive ion mode will detect the protonated form of the free base, as the hydrochloride salt dissociates in solution and during the electrospray process.[14]

Experimental Protocol: ESI-MS

- Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent like methanol or a water/acetonitrile mixture.
- Instrument Setup: Calibrate the mass spectrometer using a known standard. Set the ESI source parameters (e.g., capillary voltage, gas flow, temperature) for optimal ionization in positive mode.
- Sample Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 μ L/min).
- Data Acquisition: Acquire the full scan mass spectrum over a relevant m/z range (e.g., 50-500 amu).
- Tandem MS (Optional): To confirm the structure, perform a product ion scan (MS/MS) by selecting the $[M+H]^+$ ion as the precursor and applying collision-induced dissociation (CID) to observe its fragmentation pattern.[15]

Workflow for ESI-MS Analysis

[Click to download full resolution via product page](#)

Caption: Workflow for ESI-Mass Spectrometry analysis.

Predicted Data & Interpretation

The molecular formula of the free base is $C_6H_{13}FN_2$. The exact mass can be calculated for high-resolution mass spectrometry (HRMS) confirmation.

Table 3: Predicted Mass Spectrometry Data (ESI+)

m/z (amu)	Ion Species	Notes
~133.11	[M+H] ⁺	The protonated molecular ion of the free base (<chem>C6H14FN2+</chem>). This will be the base peak.

| ~155.09 | [M+Na]⁺ | A sodium adduct may be observed, especially if there are trace amounts of sodium salts present. |

Predicted Fragmentation (MS/MS of m/z 133.11):

- Loss of ethylene (C₂H₄): A fragment at m/z ~105, corresponding to the piperazine ring with a -CH₂F group.
- Ring Opening/Cleavage: Characteristic piperazine fragments are expected at lower m/z values.[16]

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions. It is primarily used for molecules containing chromophores—conjugated systems or functional groups that absorb light.

Applicability and Limitations

The 1-(2-Fluoroethyl)piperazine structure lacks a significant chromophore. Saturated aliphatic amines and the piperazine ring itself do not absorb light in the standard 200-800 nm UV-Vis range.[17] Therefore, UV-Vis spectroscopy is not a suitable technique for primary identification or structural confirmation of this compound. However, it serves a valuable purpose in quality control.

Protocol and Expected Results

- Protocol: Prepare a solution of the compound (e.g., 1 mg/mL in deionized water or methanol) in a quartz cuvette. Record the absorbance spectrum from 200 to 800 nm against a solvent blank.

- Expected Result: A flat baseline with no significant absorbance peaks is expected.
- Utility: The primary application is as a limit test for UV-active impurities. The absence of absorbance peaks confirms the absence of aromatic or other chromophoric contaminants, providing an indication of sample purity.[\[18\]](#)

Summary and Conclusion

The combination of NMR, FTIR, and Mass Spectrometry provides a robust and orthogonal dataset for the complete and unambiguous characterization of **1-(2-Fluoroethyl)piperazine Dihydrochloride**. NMR confirms the precise molecular structure, FTIR identifies key functional groups and verifies the salt form, while MS validates the molecular weight. UV-Vis spectroscopy serves as a useful secondary check for purity. Adherence to these protocols will ensure high confidence in the identity and quality of this important pharmaceutical intermediate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. tandfonline.com [tandfonline.com]
- 2. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 3. 1-(2-Fluoroethyl)piperazine dihydrochloride,(CAS# 1089279-64-0)|Sinfoo BIOCHEM [sinfoobiotech.com]
- 4. researchgate.net [researchgate.net]
- 5. Hydrochloride Salt of the GABA_A KRM-II-81 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rsc.org [rsc.org]
- 7. benchchem.com [benchchem.com]
- 8. FTIR Moisture Interference: Mitigating Water Vapor Peaks [eureka.patsnap.com]
- 9. drawellanalytical.com [drawellanalytical.com]
- 10. eng.uc.edu [eng.uc.edu]

- 11. Piperazine dihydrochloride [webbook.nist.gov]
- 12. Mass spectrometric studies on small open-chain piperazine-containing ligands and their transition metal complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. scielo.br [scielo.br]
- 14. benchchem.com [benchchem.com]
- 15. New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Determination of piperazine in pharmaceutical drug substances using capillary electrophoresis with indirect UV detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Note: Spectroscopic Characterization of 1-(2-Fluoroethyl)piperazine Dihydrochloride]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1444584#spectroscopic-characterization-of-1-2-fluoroethyl-piperazine-dihydrochloride>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com